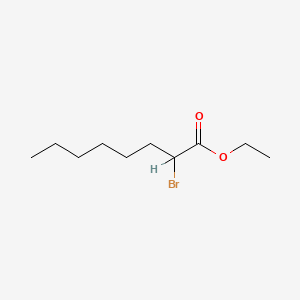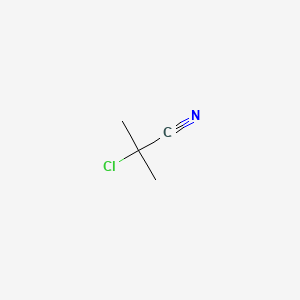
4-乙基间苯二酚
概述
描述
4-乙基间苯二酚,也称为4-乙基-1,3-苯二醇,是一种有机化合物,分子式为C8H10O2。它是间苯二酚的衍生物,其中苯环上的一个氢原子被乙基取代。 这种化合物以其在制药、化妆品和科学研究等各个领域的应用而闻名 .
科学研究应用
4-乙基间苯二酚在科学研究中具有广泛的应用:
作用机制
4-乙基间苯二酚主要通过与酶和细胞途径的相互作用发挥其作用:
类似化合物:
4-乙基苯酚: 结构相似,但缺少一个羟基。
1-十四烷醇: 共享一些功能特性,但在结构上存在显著差异
独特性: 4-乙基间苯二酚由于其双羟基和乙基取代基而具有独特性,赋予其独特的化学反应性和生物活性。 它抑制黑色素合成的能力比类似化合物如 4-乙基苯酚和 1-十四烷醇更有效,突出了其在化妆品和治疗应用中的潜力 .
安全和危害
生化分析
Biochemical Properties
4-Ethylresorcinol plays a significant role in biochemical reactions, particularly as a substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin synthesis pathway, and 4-Ethylresorcinol acts as an inhibitor of this enzyme, thereby reducing melanin production . This compound also interacts with tyrosinase-related protein 2, attenuating its mRNA and protein expression . Additionally, 4-Ethylresorcinol exhibits antioxidative properties by inhibiting lipid peroxidation .
Cellular Effects
4-Ethylresorcinol has notable effects on various cell types and cellular processes. In melan-a cells, it has been shown to inhibit melanin synthesis, making it effective in reducing hyperpigmentation . This compound influences cell function by modulating cell signaling pathways, particularly the protein kinase A pathway, which is involved in the regulation of melanin synthesis . Furthermore, 4-Ethylresorcinol affects gene expression by downregulating the expression of tyrosinase-related protein 2 .
Molecular Mechanism
At the molecular level, 4-Ethylresorcinol exerts its effects primarily through its interaction with tyrosinase. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin synthesis . Additionally, 4-Ethylresorcinol’s antioxidative properties are attributed to its ability to inhibit lipid peroxidation, thereby protecting cells from oxidative damage . This compound also modulates gene expression by downregulating the mRNA and protein levels of tyrosinase-related protein 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylresorcinol have been observed to change over time. The compound is relatively stable, but its efficacy in inhibiting melanin synthesis can decrease with prolonged exposure . Studies have shown that 4-Ethylresorcinol can degrade over time, leading to a reduction in its hypopigmentary effects . Long-term exposure to 4-Ethylresorcinol has also been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Ethylresorcinol vary with different dosages in animal models. At low doses, it effectively reduces melanin synthesis without causing significant toxicity . At higher doses, 4-Ethylresorcinol can exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy in reducing melanin synthesis plateaus at higher concentrations .
Metabolic Pathways
4-Ethylresorcinol is involved in several metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase . These enzymes facilitate the breakdown of 4-Ethylresorcinol into smaller metabolites, which are then further processed and eliminated from the body . The metabolic pathways of 4-Ethylresorcinol also involve interactions with cofactors such as acetyl-CoA .
Transport and Distribution
Within cells and tissues, 4-Ethylresorcinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Additionally, 4-Ethylresorcinol’s distribution within tissues can affect its overall efficacy and activity .
Subcellular Localization
4-Ethylresorcinol’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in melanin synthesis . Targeting signals and post-translational modifications may direct 4-Ethylresorcinol to specific compartments or organelles within the cell . This localization is essential for its inhibitory effects on tyrosinase and its antioxidative properties .
准备方法
合成路线和反应条件: 4-乙基间苯二酚可以通过间苯二酚的乙基化合成。一种常见的方法是在碱的存在下使用乙基化试剂,如硫酸二乙酯或碘乙烷。 反应通常在受控温度和压力条件下进行,以确保高收率和纯度 .
工业生产方法: 在工业环境中,4-乙基间苯二酚的生产通常涉及大型化学反应器,其中间苯二酚与乙基化试剂反应。该过程针对效率、成本效益和环境安全进行了优化。 然后,通过蒸馏和结晶等多种技术对产品进行纯化 .
化学反应分析
反应类型: 4-乙基间苯二酚经历了几种类型的化学反应,包括:
氧化: 它可以氧化生成醌类。
还原: 它可以还原生成相应的二羟基化合物。
取代: 它可以进行亲电芳香取代反应
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠。
主要产物:
氧化: 醌类。
还原: 二羟基化合物。
取代: 卤代或硝基衍生物
属性
IUPAC Name |
4-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYYDKPUPTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062689 | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-60-8 | |
| Record name | 4-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)





